Cas no 2228142-26-3 (3-(4-Methylcyclohexyl)pentanedioic acid)

3-(4-Methylcyclohexyl)pentanedioic acid is a cycloaliphatic dicarboxylic acid derivative characterized by its unique structural features, including a methyl-substituted cyclohexyl ring. This compound offers advantages in applications requiring controlled reactivity and steric hindrance due to its rigid cyclohexyl backbone. The presence of two carboxylic acid groups enables its use as a bifunctional building block in polymer synthesis, crosslinking agents, or specialty intermediates. Its hydrophobic cyclohexyl moiety may enhance compatibility with nonpolar matrices, making it suitable for tailored material formulations. The methyl substitution further influences its solubility and reactivity profile, allowing for fine-tuned modifications in synthetic pathways. This compound is of interest in fine chemical and advanced material research.
3-(4-Methylcyclohexyl)pentanedioic acid structure
2228142-26-3 structure
Product Name:3-(4-Methylcyclohexyl)pentanedioic acid
CAS No:2228142-26-3
MF:C12H20O4
MW:228.284804344177
CID:5760853
PubChem ID:165609153
Update Time:2025-05-19

3-(4-Methylcyclohexyl)pentanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methylcyclohexyl)pentanedioic acid
    • 2228142-26-3
    • EN300-1734581
    • 3-(4-Methylcyclohexyl)pentanedioic acid
    • Inchi: 1S/C12H20O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h8-10H,2-7H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: ZCKDXKIOGHZSNP-UHFFFAOYSA-N
    • SMILES: OC(CC(CC(=O)O)C1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 228.13615911g/mol
  • Monoisotopic Mass: 228.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.6Ų

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Additional information on 3-(4-Methylcyclohexyl)pentanedioic acid

Professional Introduction to 3-(4-Methylcyclohexyl)pentanedioic Acid (CAS No. 2228142-26-3)

3-(4-Methylcyclohexyl)pentanedioic acid, chemically designated as CAS No. 2228142-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.

The molecular structure of 3-(4-Methylcyclohexyl)pentanedioic acid consists of a pentanedioic acid backbone substituted with a 4-methylcyclohexyl group. This configuration imparts distinct chemical and pharmacological attributes, making it an intriguing subject for further investigation. The presence of both carboxylic acid groups and the bulky cyclohexyl ring suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, the demand for novel compounds with tailored physicochemical properties has surged, driven by advancements in drug discovery technologies. 3-(4-Methylcyclohexyl)pentanedioic acid stands out due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its structural features allow for modifications at multiple sites, enabling chemists to design derivatives with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of 3-(4-Methylcyclohexyl)pentanedioic acid is its potential application in the development of anti-inflammatory agents. Studies have indicated that compounds with similar structural motifs can modulate inflammatory pathways by interacting with specific enzymes and receptors. The cyclohexyl group, in particular, may contribute to improved solubility and bioavailability, critical factors for successful drug formulations.

Moreover, the compound's dual functionality—comprising two carboxylic acid groups—makes it an attractive building block for polymeric drugs and prodrugs. These derivatives could offer extended release profiles or targeted delivery systems, addressing one of the key challenges in modern medicine. The ability to fine-tune these properties through structural modifications opens up numerous possibilities for therapeutic innovation.

Recent research has also explored the use of 3-(4-Methylcyclohexyl)pentanedioic acid in the synthesis of metal-organic frameworks (MOFs). These materials have shown promise in various applications, including catalysis and gas storage. The carboxylic acid groups can act as ligands, coordinating with metal ions to form stable complexes with unique properties. Such MOFs could revolutionize industries ranging from environmental remediation to electronics.

The synthesis of 3-(4-Methylcyclohexyl)pentanedioic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes often require multi-step processes involving careful control of reaction conditions. However, advancements in catalytic methods have made it possible to achieve higher yields and purities more efficiently. These improvements are crucial for scaling up production and ensuring cost-effectiveness in pharmaceutical manufacturing.

In conclusion, 3-(4-Methylcyclohexyl)pentanedioic acid (CAS No. 2228142-26-3) represents a significant advancement in the realm of organic chemistry and drug development. Its unique structural features and versatile applications make it a cornerstone compound for researchers aiming to push the boundaries of therapeutic innovation. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand even further, solidifying its role as a key player in modern chemistry.

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